molecular formula C16H21ClN2O2 B11014009 N-(3-chloropropyl)-1-(4-ethylphenyl)-5-oxopyrrolidine-3-carboxamide

N-(3-chloropropyl)-1-(4-ethylphenyl)-5-oxopyrrolidine-3-carboxamide

Cat. No.: B11014009
M. Wt: 308.80 g/mol
InChI Key: QKNXZMGLMFYQFZ-UHFFFAOYSA-N
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Description

N-(3-chloropropyl)-1-(4-ethylphenyl)-5-oxopyrrolidine-3-carboxamide is a synthetic organic compound with a complex structure It is characterized by the presence of a chloropropyl group, an ethylphenyl group, and a pyrrolidine ring with a carboxamide and oxo functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloropropyl)-1-(4-ethylphenyl)-5-oxopyrrolidine-3-carboxamide typically involves multiple steps. One common method includes the following steps:

    Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving a suitable precursor.

    Introduction of the Chloropropyl Group: This step involves the reaction of the pyrrolidine derivative with a chloropropylating agent under controlled conditions.

    Attachment of the Ethylphenyl Group: This can be done through a Friedel-Crafts alkylation reaction using an ethylphenyl halide and a Lewis acid catalyst.

    Formation of the Carboxamide Group: This step involves the reaction of the intermediate compound with an amine or ammonia under suitable conditions to form the carboxamide group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and continuous flow systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloropropyl)-1-(4-ethylphenyl)-5-oxopyrrolidine-3-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to form reduced derivatives.

    Substitution: The chloropropyl group can undergo nucleophilic substitution reactions with various nucleophiles to form substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted compounds.

Scientific Research Applications

N-(3-chloropropyl)-1-(4-ethylphenyl)-5-oxopyrrolidine-3-carboxamide has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a lead compound in drug discovery.

    Industry: It may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-chloropropyl)-1-(4-ethylphenyl)-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific context of its application.

Comparison with Similar Compounds

Similar Compounds

    N-(3-chloropropyl)-1-phenyl-5-oxopyrrolidine-3-carboxamide: Similar structure but lacks the ethyl group on the phenyl ring.

    N-(3-chloropropyl)-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide: Similar structure but has a methyl group instead of an ethyl group on the phenyl ring.

Uniqueness

N-(3-chloropropyl)-1-(4-ethylphenyl)-5-oxopyrrolidine-3-carboxamide is unique due to the presence of the ethyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural feature may confer distinct properties compared to its analogs, making it a valuable compound for research and development.

Properties

Molecular Formula

C16H21ClN2O2

Molecular Weight

308.80 g/mol

IUPAC Name

N-(3-chloropropyl)-1-(4-ethylphenyl)-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C16H21ClN2O2/c1-2-12-4-6-14(7-5-12)19-11-13(10-15(19)20)16(21)18-9-3-8-17/h4-7,13H,2-3,8-11H2,1H3,(H,18,21)

InChI Key

QKNXZMGLMFYQFZ-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NCCCCl

Origin of Product

United States

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